![molecular formula C20H25NO3 B1632376 tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B1632376.png)
tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LCZ696 Intermediate is a key compound in the synthesis of LCZ696, a first-in-class angiotensin receptor neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the multi-step synthesis process of LCZ696, ensuring the final product’s efficacy and stability .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 Intermediate involves several steps:
Introduction of a Hydroxy Protective Group: The first step involves introducing a hydroxy protective group to the starting material.
Oxidation Reaction: The intermediate undergoes an oxidation reaction using pyridinium chlorochromate or Swern oxidation process.
Hydrogenation: The intermediate is subjected to hydrogenation in the presence of a transition-metal catalyst and chiral ligand.
Coupling Reaction: The intermediate is coupled with a phenyl Grignard reagent.
Reduction: The intermediate is reduced using potassium borohydride.
Industrial Production Methods
The industrial production of LCZ696 Intermediate involves optimizing the reaction conditions to ensure high yield and product quality. The process includes:
Heat Insulation Reaction: Conducted at specific temperatures to ensure the stability of the intermediate.
Decolorization: Using activated carbon to remove impurities.
Catalytic Hydrogenation: Using palladium on carbon as a catalyst.
化学反応の分析
Types of Reactions
LCZ696 Intermediate undergoes various chemical reactions, including:
Oxidation: Using pyridinium chlorochromate or Swern oxidation process.
Reduction: Using potassium borohydride.
Substitution: Involving sulfonyl chloride and phenyl Grignard reagent.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Swern oxidation process.
Reduction: Potassium borohydride.
Substitution: Sulfonyl chloride, phenyl Grignard reagent.
Major Products Formed
The major products formed from these reactions include:
科学的研究の応用
LCZ696 Intermediate has several scientific research applications:
- Chemistry : Used in the synthesis of LCZ696, a combination drug for heart failure .
- Biology : Studied for its role in inhibiting neprilysin and angiotensin receptor .
- Medicine : Integral in the development of LCZ696, which has shown efficacy in treating heart failure with reduced ejection fraction .
- Industry : Used in large-scale production of LCZ696, ensuring high yield and product quality .
作用機序
LCZ696 Intermediate contributes to the mechanism of action of LCZ696 by:
類似化合物との比較
Similar Compounds
- Valsartan : An angiotensin receptor blocker used in the treatment of hypertension .
- Sacubitril : A neprilysin inhibitor used in combination with valsartan .
Uniqueness
LCZ696 Intermediate is unique due to its dual inhibition mechanism, targeting both neprilysin and angiotensin receptor. This dual action provides superior efficacy in treating heart failure compared to using valsartan or sacubitril alone .
特性
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQICOFAZDVKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。